molecular formula C8H8N2 B1366670 2-Amino-3-methylbenzonitrile CAS No. 69797-49-5

2-Amino-3-methylbenzonitrile

Cat. No. B1366670
CAS RN: 69797-49-5
M. Wt: 132.16 g/mol
InChI Key: PQXGRUUJIFRFGC-UHFFFAOYSA-N
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Description

2-Amino-3-methylbenzonitrile is a chemical compound with the molecular weight of 132.16 . It is a pale-red or pale-yellow to yellow-brown solid . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,10H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Aminobenzonitrile, a close relative of 2-Amino-3-methylbenzonitrile, is utilized as a starting material for synthesizing various biologically active compounds. A study demonstrated the synthesis and biological evaluation of a Cr(III) complex containing 2-aminobenzonitrile. This complex exhibited moderate antibacterial activity, enhanced antifungal activity, and significant antioxidant activity compared to free ligands. It also showed strong DNA binding properties, indicating potential in pharmaceutical applications (Govindharaju et al., 2019).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, structurally related to this compound, have been studied as corrosion inhibitors. They demonstrated effectiveness in protecting mild steel and aluminum against corrosion in acidic and alkaline environments, respectively. These compounds exhibit mixed-type inhibition properties and adhere to the Langmuir adsorption isotherm (Verma et al., 2015), (Verma et al., 2015).

Pharmaceutical Synthesis

2-Aminobenzonitriles are key in synthesizing benzo[c]phenanthridines and benzo[c]phenanthrolines, which are relevant in pharmaceutical contexts. A recent study presented a base-mediated cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles with 2-methylbenzonitriles, highlighting their significance in creating compounds for potential pharmaceutical applications (Verma et al., 2023).

Antiviral Applications

The potential of 2-aminobenzonitriles in antiviral drug synthesis has been explored. One study described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation of substituted-2-aminobenzonitriles, demonstrating weak to good anti-Tobacco mosaic virus activity (Luo et al., 2012).

Kinetics and Mechanisms Studies

2-Aminobenzonitriles are used in studies of kinetics and reaction mechanisms. For instance, the isomerisation kinetics of excited p-dimethylaminobenzonitriles, which include 2-methyl-4-dimethylaminobenzonitrile, were studied using fluorescence quenching with oxygen. This research provided insights into the ultrafast dynamics of chemical reactions (Rotkiewicz et al., 1975).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective equipment .

properties

IUPAC Name

2-amino-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXGRUUJIFRFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445927
Record name 2-amino-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69797-49-5
Record name 2-amino-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-methylaniline (126 μL, 1 mmol) in dry NMP (3 mL) was added CuCN (197 mg, 2.2 mmol). The mixture was irradiated in a microwave at 220° C. for 40 minutes, cooled to room temperature and poured into a mixture of ammonia (50% w/v, 10 mL) and ice. The mixture was stirred for 30 min and the product was extracted with dichloromethane (3×20 mL). The organic layers were combined, washed with water and brine, dried over MgSO4 and concentrated. The crude material was purified on silica gel (50% EtOAc/hexanes) to yield a brown oil that crystallized on standing (128 mg, 96%). 1H NMR (400 MHz, DMSO-d6) δ2.08 (s, 3H), 5.68 (bs, 2H), 6.51-6.55 (t, 1H), 7.17-7.19 (d, 1H), 7.22-7.24 (dd, 1H). MS 133 (MH+).
Quantity
126 μL
Type
reactant
Reaction Step One
Name
Quantity
197 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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